Cas no 13189-98-5 (Fudosteine)

Fudosteine 化学的及び物理的性質
名前と識別子
-
- Fudosteine
- (r)-2-amino-3-(3-hydroxypropylthio)propionic acid
- S-(3-HYDROXYPROPYL)CYSTEINE
- 3-((3-hydroxypropyl)thio)-alanin
- s-(3-hydroxypropyl)-l-cystein
- s-(3-hydroxypropyl)-l-cysteine
- FUDOSTEINE(SUBJECTTOPATENTFREE)
- Fudosteine (R)-2-Amino-3-(3-hydroxypropylthio)propionic acid
- FUDESTEINE
- 3-[(3-Hydroxypropyl)thio]alanine
- Fudosteine99%
- Cleanal (TN)
- (R)-2-amino-3-(3-hydroxypropylthio)propanoic acid
- AC-19984
- Spelear
- FUDOSTEINE [JAN]
- CHEMBL1555183
- FUDOSTEINE [MART.]
- SS-320A
- AKOS010386681
- AB01274745_02
- SS320A
- Fudosteine [INN]
- KINWYTAUPKOPCQ-YFKPBYRVSA-N
- 13189-98-5
- L-Cysteine, S-(3-hydroxypropyl)-
- CHEBI:31637
- D01845
- NCGC00164556-02
- s2129
- AB01274745-01
- DS-2359
- (2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
- DTXCID2026440
- Cleanal
- Fudosteine;
- 2-amino-3-(3-hydroxypropylthio)propionic acid
- (R)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid
- NS00122847
- Fudosteine (JP17/INN)
- NCGC00164556-01
- UNII-UR9VPI71PT
- Tox21_112185
- FUDOSTEINE [WHO-DD]
- Q27291223
- CCG-266419
- (2R)-2-amino-3-[(3-hydroxypropyl)sulfanyl]propanoic acid
- SS320 A
- SCHEMBL230223
- (-)-3-((3-Hydroxypropyl)thio)-L-alanine
- MFCD00899873
- Fudostein
- Alanine, 3-((3-hydroxypropyl)thio)-, L-
- DTXSID4046440
- UR9VPI71PT
- CAS-13189-98-5
- HY-B0393
- SS-320
- Fudosteine (H-L-Cys(PrOH)-OH)
- Tox21_112185_1
- S-3-hydroxypropylcysteine
- BRD-K54838207-001-02-0
- BRD-K54838207-001-03-8
- SBI-0654071.0001
- A11344
-
- MDL: MFCD00899873
- インチ: 1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
- InChIKey: KINWYTAUPKOPCQ-YFKPBYRVSA-N
- ほほえんだ: N[C@@H](CSCCCO)C(O)=O
計算された属性
- せいみつぶんしりょう: 179.06200
- どういたいしつりょう: 179.061614
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109
- 疎水性パラメータ計算基準値(XlogP): -3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.301
- ゆうかいてん: 200-208°C
- ふってん: 354.5℃ at 760 mmHg
- フラッシュポイント: 168.2 °C
- 屈折率: 1.558
- PSA: 108.85000
- LogP: 0.21420
Fudosteine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fudosteine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019877-50mg |
Fudosteine |
13189-98-5 | 98% | 50mg |
¥52 | 2023-02-18 | |
Fluorochem | 223687-1g |
Fudosteine |
13189-98-5 | 95% | 1g |
£16.00 | 2022-02-28 | |
abcr | AB436340-1 g |
Fudosteine (H-L-Cys(PrOH)-OH); . |
13189-98-5 | 1g |
€99.30 | 2022-11-22 | ||
eNovation Chemicals LLC | D409166-5g |
Fudosteine |
13189-98-5 | 97% | 5g |
$1585 | 2024-05-24 | |
eNovation Chemicals LLC | D320110-5g |
Fudosteine |
13189-98-5 | 98% | 5g |
$1550 | 2024-05-24 | |
DC Chemicals | DCAPI1052-1 g |
Fudosteine |
13189-98-5 | >99% | 1g |
$1000.0 | 2022-11-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F54051-100mg |
Fudosteine |
13189-98-5 | ,98% | 100mg |
¥98.0 | 2023-09-09 | |
abcr | AB436340-5 g |
Fudosteine (H-L-Cys(PrOH)-OH); . |
13189-98-5 | 5g |
€140.10 | 2022-11-22 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD131618-100g |
(R)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid |
13189-98-5 | 98% | 100g |
¥1460.0 | 2022-11-22 | |
eNovation Chemicals LLC | D633014-500g |
Fudosteine |
13189-98-5 | 97% | 500g |
$420 | 2024-06-05 |
Fudosteine サプライヤー
Fudosteine 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
7. Book reviews
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Fudosteineに関する追加情報
Comprehensive Overview of Fudosteine (CAS No. 13189-98-5): Mechanism, Applications, and Research Insights
Fudosteine (CAS No. 13189-98-5) is a synthetic mucolytic agent with a well-documented role in respiratory health management. As a derivative of cysteine, this compound has garnered attention for its ability to modulate mucus viscosity, making it a valuable therapeutic option for conditions like chronic bronchitis and COPD. The growing global burden of respiratory diseases, exacerbated by air pollution and smoking, has amplified interest in Fudosteine as a mucoregulator with antioxidant properties.
Recent studies highlight Fudosteine's unique dual-action mechanism: it not only reduces mucus hypersecretion but also scavenges reactive oxygen species (ROS) in inflamed airways. This positions it favorably against traditional expectorants like N-acetylcysteine (NAC), particularly for patients searching for "mucus-thinning drugs with antioxidant benefits." Researchers are now exploring its potential in post-COVID respiratory rehabilitation, addressing a surge in related searches since 2022.
From a biochemical perspective, Fudosteine (13189-98-5) acts by breaking disulfide bridges in mucoproteins through its free sulfhydryl group (-SH), while simultaneously upregulating glutathione synthesis. This explains its efficacy in treating "chronic productive cough" – a frequently searched symptom phrase. Clinical trials demonstrate a 38% reduction in sputum viscosity after 4 weeks of treatment at standard dosages (600mg/day), with significantly fewer gastrointestinal side effects compared to carbocisteine.
The pharmaceutical industry has shown renewed interest in Fudosteine formulations, particularly for dry powder inhalers (DPIs) and sustained-release tablets. Patent analyses reveal 23 new filings since 2020 targeting improved bioavailability – a response to the growing demand for "advanced mucolytic delivery systems." Meanwhile, nutraceutical companies are investigating its inclusion in respiratory health supplements, capitalizing on the $4.2B global immunity supplement market.
Environmental considerations surrounding 13189-98-5 production have also emerged as a discussion point. Green chemistry approaches now yield Fudosteine with 40% less organic solvent waste, aligning with searches for "eco-friendly pharmaceutical synthesis." Analytical methods like HPLC-UV (retention time: 6.2±0.3min) ensure stringent quality control for this BCS Class III compound.
Future research directions include exploring Fudosteine's potential in neuroinflammation and cystic fibrosis management, with preclinical data showing promising modulation of TNF-α and IL-8. These developments respond to increasing patient queries about "multi-action respiratory therapeutics" and "mucolytics for rare lung diseases." The compound's excellent safety profile (LD50 >5000mg/kg in rodents) further supports these expanded applications.
For healthcare providers, understanding Fudosteine's pharmacokinetics is crucial. With 85-90% oral bioavailability and peak plasma concentrations at 1.5h post-administration, it offers predictable dosing – a key consideration for "personalized respiratory treatment" regimens. Drug interaction studies show minimal CYP450 interference, addressing common concerns about "mucolytic polypharmacy risks."
As respiratory health awareness grows, Fudosteine (CAS 13189-98-5) stands poised to address critical gaps in mucus management. Its evolving role from a simple expectorant to a multi-target airway modulator reflects broader trends toward precision pulmonology, making it a compound worth watching in both clinical and research settings.
13189-98-5 (Fudosteine) 関連製品
- 6367-98-2(S-(2-Hydroxyethyl)-L-cysteine)
- 4033-46-9((2R)-2-Amino-3-(2-carboxyethyl)sulfanylpropanoic Acid)
- 3958-13-2(S-Cyanoethyl-L-cysteine)
- 1187-84-4(S-Methyl-L-cysteine)
- 1115-93-1(L-Cysteine, S-propyl-)
- 4134-56-9(S-Butyl-D-cysteine)
- 3183-08-2(DL-Lanthionine)
- 2629-59-6((2R)-2-amino-3-(ethylsulfanyl)propanoic acid)
- 85955-36-8(S-2-Hydroxyethyl-D-cysteine)
- 2936-69-8(L-Cysteine,S-(2-aminoethyl)-)

